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Compound of Interest

Compound Name: Rezivertinib

Cat. No.: B610453

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the available preclinical data on the dosage and
administration of rezivertinib (BPI-7711), a third-generation epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI). The information is intended to guide researchers in
designing in vivo studies to evaluate the efficacy and pharmacodynamics of this compound in
non-small cell lung cancer (NSCLC) models.

Introduction

Rezivertinib is an orally active, irreversible EGFR-TKI that demonstrates high selectivity for
both common activating EGFR mutations (such as exon 19 deletions and L858R) and the
T790M resistance mutation.[1][2][3] It shows minimal activity against wild-type EGFR, which
may reduce some of the dose-limiting toxicities associated with less selective EGFR inhibitors.
[3] Preclinical studies have highlighted its potential in causing tumor regression and prolonging
survival in xenograft models of human NSCLC.[1][2]

Data Presentation: In Vivo Efficacy of Rezivertinib

The following tables summarize the quantitative data from preclinical studies on rezivertinib in
various NSCLC xenograft models.

Table 1: Efficacy of Rezivertinib in NCI-H1975 Xenograft Model (EGFR L858R/T790M)
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Dosage (Oral, QD) Treatment Duration Key Outcomes

N Significant tumor regression
6.25 mg/kg Not Specified
observed.[1]

- Significant tumor regression.
[1]- Increased average survival
by 112% in an H1975-

luciferase model.[2]

12.5 mg/kg 14 days

- Significant tumor regression.
[1]- Achieved 100% tumor
growth inhibition (TGI).[1]-
Resulted in a 100% incidence

25 mg/kg Not Specified of complete tumor regressions,
with 10% of mice remaining
tumor-free survivors.[1]-
Delayed tumor growth by 19.3
days.[1]

Improved average overall
50 mg/kg Not Specified survival by 115% (28 days vs.
13 days).[2]

Table 2: Efficacy of Rezivertinib in HCC827 Xenograft Model (EGFR L858R)

Dosage (Oral, QD) Treatment Duration Key Outcomes

N Produced a 100% incidence of
6.25 mg/kg Not Specified )
complete regressions.[1]

Table 3: Pharmacodynamic Effects of Single-Dose Rezivertinib in NCI-H1975 Xenograft Model
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Dosage (Oral, Single Dose) Time Post-Dose Key Outcomes

- Induced inhibition of EGFR
phosphorylation for at least 24
hours.[1]- A dose of 12.5

12.5 mg/kg 24 hours )
mg/kg once daily was
suggested to completely inhibit
EGFR phosphorylation.[1]
Induced inhibition of EGFR

50 mg/kg 24 hours phosphorylation for at least 24

hours.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation
of rezivertinib.

Protocol 1: In Vivo Efficacy Study in NSCLC Xenograft
Models

This protocol describes a general procedure for evaluating the anti-tumor activity of
rezivertinib in nude mice bearing human NSCLC tumor xenografts.

1. Animal Models and Cell Lines:

e Animal Strain: Athymic nude mice are commonly used for xenograft studies.

e Cell Lines:

e NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.
e HCCB827: Human NSCLC cell line with an EGFR L858R activating mutation.

2. Tumor Implantation:

e Culture NCI-H1975 or HCC827 cells under standard conditions.

o Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g.,
sterile PBS or Matrigel mixture).

e Subcutaneously inject the cell suspension (typically 5 x 106 to 1 x 107 cells) into the flank of
each mouse.
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e Monitor tumor growth regularly using calipers.
3. Rezivertinib Formulation and Administration:

o Formulation (Suggested): While the specific vehicle from the primary studies is not detailed,
a common formulation for oral gavage in preclinical models is a suspension in a vehicle such
as:

e 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

e 10% DMSO and 90% Corn Oil.

e Preparation: Prepare fresh formulations daily. Dissolve rezivertinib in DMSO first, then add
the other components sequentially with thorough mixing.

e Administration:

e Once tumors reach a predetermined size (e.g., 100-200 mm?), randomize mice into vehicle
control and treatment groups.

o Administer rezivertinib orally via gavage once daily (QD) at the desired dosages (e.g., 6.25,
12.5, 25, or 50 mg/kg).

e The volume of administration should be based on the animal's body weight (e.g., 10 mL/kg).

4. Efficacy Evaluation:

e Measure tumor volume and body weight 2-3 times per week.

e Tumor volume can be calculated using the formula: (Length x Width?) / 2.

e Monitor for signs of toxicity.

o At the end of the study (based on tumor size in the control group or a predetermined time
point), euthanize the mice and excise the tumors for further analysis.

o Calculate tumor growth inhibition (TGI) and assess for tumor regression.

Protocol 2: Pharmacodynamic Analysis of EGFR
Phosphorylation

This protocol outlines the procedure to assess the effect of rezivertinib on its target in tumor
tissue.

1. Study Design:

o Establish NCI-H1975 xenografts in nude mice as described in Protocol 1.
e Once tumors are established, administer a single oral dose of rezivertinib (e.g., 12.5 or 50
mg/kg) or vehicle.
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2. Sample Collection:

» At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize a cohort of mice.

o Excise tumors and immediately snap-freeze them in liquid nitrogen. Store at -80°C until
analysis.

o Collect plasma samples if pharmacokinetic analysis is also planned.

3. Western Blot Analysis:

o Protein Extraction: Homogenize the frozen tumor tissue in lysis buffer (e.g., RIPA buffer)
containing protease and phosphatase inhibitors.

o Quantification: Determine the protein concentration of the lysates using a standard assay
(e.g., BCA assay).

o Electrophoresis and Transfer:

o Separate equal amounts of protein (e.g., 20-40 ug) on an SDS-PAGE gel.

o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

e Immunoblotting:

» Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
for 1 hour at room temperature.

 Incubate the membrane with primary antibodies against phosphorylated EGFR (p-EGFR)
and total EGFR overnight at 4°C. A loading control like 3-actin should also be used.

e Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

» Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

e Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR
signal to determine the extent of target inhibition.

Visualizations
Signaling Pathway of Rezivertinib
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Caption: EGFR signaling pathway and the inhibitory action of Rezivertinib.

Experimental Workflow for In Vivo Efficacy Study

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b610453?utm_src=pdf-body-img
https://www.benchchem.com/product/b610453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Study Setup

1. Culture NSCLC Cells
(NCI-H1975 or HCC827)

:

2. Implant Cells into
Nude Mice

l In Vivo Phase

1. Establish NCI-H1975
Xenografts

l

2. Administer Single Dose
of Rezivertinib

T !

3. Collect Tumors at
Daily Oral Dosing Time Points (2-24h)

3. Monitor Tumor Growth

Treatment Phase

Ex Vivo |Analysis

6. Monito or Volume 4. Tumor Lysis & Protein
& Bod eig Quantification

Data Analysis

5. Western Blot for

7. Euthanize & Excise Tumors p-EGFR & Total EGFR

8. Analyze Data

(TGI, Regression) 6. Densitometry & Analysis

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b610453?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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